

Application Notes and Protocols for ARV-825 In Vitro Experiments

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Compound of Interest

Compound Name: ARV-825

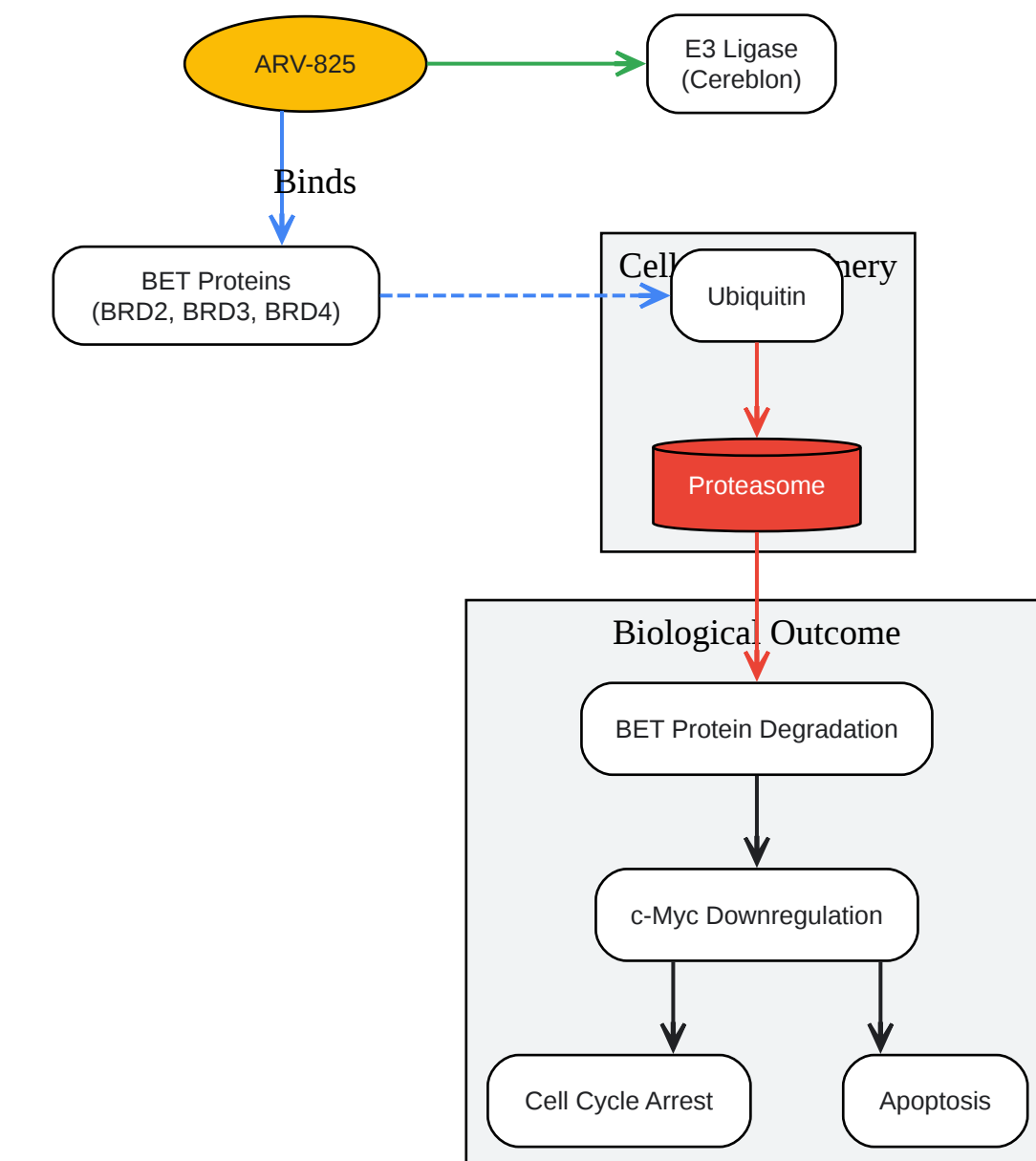
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These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro efficacy and mechanism of action of **ARV-825**, a potent proteolysis-targeting chimera (PROTAC) that induces the degradation of Bromodomain and Extra-Terminal (BET) proteins.

Mechanism of Action

ARV-825 is a hetero-bifunctional molecule that consists of a ligand that binds to BET proteins (specifically BRD2, BRD3, and BRD4) and another ligand that recruits the E3 ubiquitin ligase cereblon (CRBN)[1][2][3]. This proximity induces the ubiquitination of BET proteins, targeting them for degradation by the proteasome[4]. This degradation leads to the downstream suppression of oncogenes like c-Myc, resulting in cell cycle arrest and apoptosis in cancer cells[2][4][5].



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Caption: Mechanism of action of **ARV-825**.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the effects of **ARV-825**.

Cell Viability Assay (CCK-8/MTT)

This assay determines the effect of **ARV-825** on cell proliferation and viability.

Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a density of 2×10^4 cells per well and allow them to attach overnight[4].
- Treatment: Treat the cells with various concentrations of **ARV-825** (e.g., 5-250 nM) and a vehicle control (DMSO) for 72 hours[4][6].
- Reagent Addition: Add 10 μ L of Cell Counting Kit-8 (CCK-8) or MTT solution to each well.
- Incubation: Incubate the plate for 1-4 hours at 37°C.
- Measurement: Measure the absorbance at 450 nm using a microplate reader[4][7].
- Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control wells. Determine the IC50 value using software like GraphPad Prism[4].

Cell Line	IC50 (nM) after 72h	Reference
HGC27 (Gastric Cancer)	<50	[3]
MGC803 (Gastric Cancer)	<50	[3]
TPC-1 (Thyroid Carcinoma)	~25-50	[6]
HuCCT1 (Cholangiocarcinoma)	<50	[5]
HuH28 (Cholangiocarcinoma)	<50	[5]
22RV1 (Prostate Cancer)	0.57	[2]
NAMALWA (Burkitt's Lymphoma)	1	[2]
CA46 (Burkitt's Lymphoma)	1	[2]

Western Blot Analysis for Protein Degradation

This experiment confirms the degradation of BET proteins and the modulation of downstream targets.

Protocol:

- Cell Treatment: Treat cells with the desired concentrations of **ARV-825** for the specified duration (e.g., 24 hours).
- Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration using a BCA protein assay[7].
- SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% SDS-PAGE gel[7].
- Protein Transfer: Transfer the separated proteins to a PVDF membrane[7].
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those against BRD2, BRD3, BRD4, c-Myc, cleaved caspase-3, PARP, and a loading control (e.g., GAPDH or β-actin)[8].
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protein Target	Expected Outcome with ARV-825
BRD2	Degradation/Downregulation[4][8]
BRD3	Degradation/Downregulation[4][8]
BRD4	Degradation/Downregulation[4][5][6]
c-Myc	Downregulation[2][4][5]
Cleaved Caspase-3	Upregulation[3][8]
PARP	Cleavage/Upregulation[3][8]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by **ARV-825**.

Protocol:

- Cell Treatment: Treat cells with different concentrations of **ARV-825** for 48-72 hours[3][8].
- Cell Harvesting: Collect both floating and adherent cells, and wash them with cold PBS[8][9].
- Staining: Resuspend the cells in 1X binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature[8][9][10].
- Flow Cytometry: Analyze the stained cells using a flow cytometer[3][8].
- Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

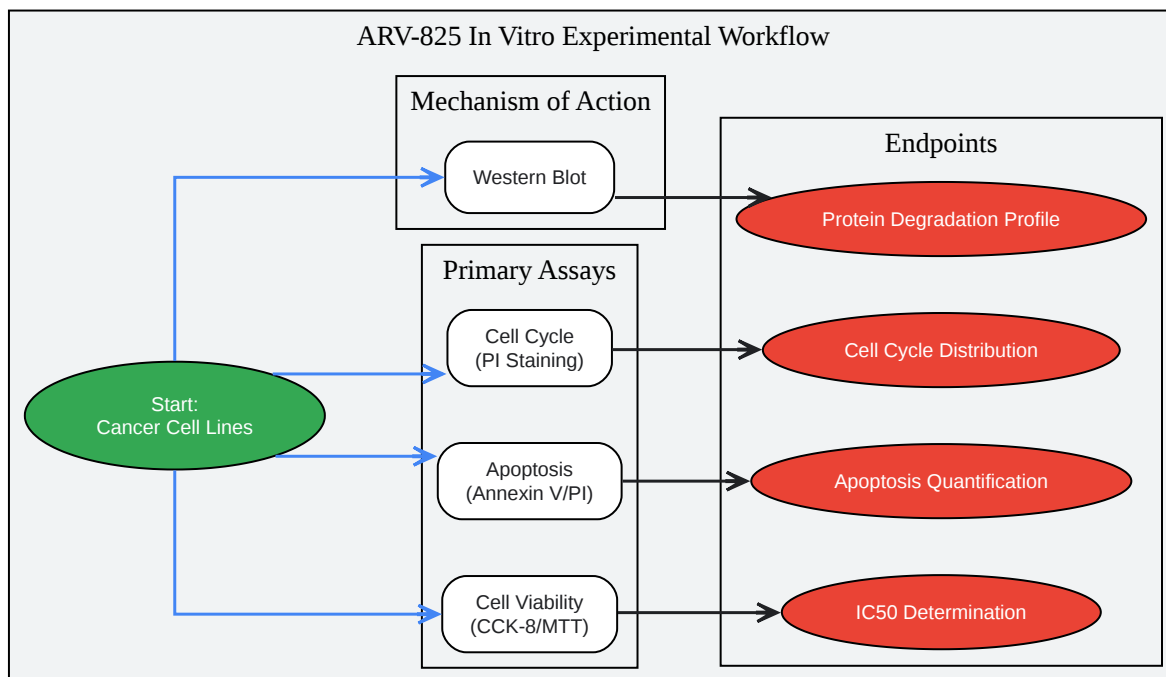
Cell Line	Treatment Condition	Apoptotic Cell Population Increase	Reference
Neuroblastoma Cells	Various concentrations for 24h	Dose-dependent increase	[4]
Gastric Cancer Cells	Various concentrations for 72h	Dose-dependent increase	[3]
T-ALL Cell Lines	1 μ M for 48h	Significant increase	[8]
Cholangiocarcinoma Cells	100 nM for 72h	Significant increase	[5]

Cell Cycle Analysis

This assay determines the effect of **ARV-825** on cell cycle progression.

Protocol:

- Cell Treatment: Treat cells with **ARV-825** at various concentrations for 24 hours[4].
- Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
- Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
- Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
- Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. **ARV-825** has been shown to induce G1 phase arrest[3][4].



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Caption: General workflow for in vitro evaluation of **ARV-825**.

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